molecular formula C9H7BrClNS B2482399 2-(3-Bromophenyl)-1,3-thiazole hydrochloride CAS No. 1353501-18-4

2-(3-Bromophenyl)-1,3-thiazole hydrochloride

Cat. No.: B2482399
CAS No.: 1353501-18-4
M. Wt: 276.58
InChI Key: VXIUIOGRXLVTDI-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a bromine-substituted phenyl ring at the 3-position of the thiazole core and a chloromethyl group at the 4-position. Its molecular formula is C₁₀H₇BrClNS, with a molecular weight of 288.6 g/mol . The compound is used in research settings, particularly in medicinal chemistry and materials science, due to the reactive chloromethyl group, which allows further functionalization. It is commercially available (CAS: 900640-85-9) and typically stored at 2–8°C under moisture-free conditions .

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIUIOGRXLVTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride typically involves the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process to form the thiazole ring. The hydrochloride salt is then obtained by treating the resulting thiazole compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position of the phenyl ring facilitates nucleophilic substitution reactions. For example:

  • Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) under reflux yields aryl amine derivatives. Potassium carbonate is typically used as a base to neutralize HBr byproducts.

  • Hydrolysis : Treatment with aqueous NaOH at elevated temperatures produces phenolic derivatives via hydroxyl substitution.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl thiazole derivatives75–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amine-functionalized thiazoles60–85%

These reactions exploit the bromine atom as a leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution, though its electron-deficient nature directs reactivity to specific positions:

  • Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C primarily substitutes the 5-position of the thiazole ring.

  • Sulfonation : Reaction with SO₃ in H₂SO₄ introduces sulfonic acid groups at the 4-position.

Condensation Reactions

The thiazole moiety participates in cyclocondensation reactions:

  • With Thioamides : Reacting with thiourea or substituted thioamides in refluxing acetone forms 2,4-disubstituted thiazoles. For example:

    2-(3-Bromophenyl)-1,3-thiazole+thioureaΔ2-(3-Bromophenyl)-4-aminothiazole+HCl\text{2-(3-Bromophenyl)-1,3-thiazole} + \text{thiourea} \xrightarrow{\Delta} \text{2-(3-Bromophenyl)-4-aminothiazole} + \text{HCl}

    Yields range from 65% to 80% depending on substituents .

  • With Benzene-1,2-diamine : Forms quinoxaline derivatives under mild acidic conditions, confirmed by distinct NMR signals (e.g., singlet at δ 8.20 ppm for S–C=CH in 1H^{1}\text{H}-NMR) .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide, forming 2-(3-Bromophenyl)-1,3-thiazole 1-oxide .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering its electronic properties.

Functional Group Transformations

  • Carboxylic Acid Formation : Hydrolysis of the chloromethyl group (if present in analogs) using KOH/EtOH yields carboxylic acid derivatives, as seen in related compounds like 2-(3-Bromophenyl)thiazole-4-carboxylic acid.

Spectroscopic Characterization of Products

Key analytical data for reaction products include:

  • NMR : For Suzuki coupling products, 13C^{13}\text{C}-NMR shows resonances at δ 114.0 (C–S) and 166.9 ppm (C=N) .

  • IR : Oxidation products exhibit S=O stretches at 1109 cm⁻¹ .

Scientific Research Applications

Chemistry

The compound serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

2-(3-Bromophenyl)-1,3-thiazole hydrochloride has been investigated for its potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives exhibit activity against various pathogens. For instance, a derivative demonstrated high activity against E. coli and Pseudomonas aeruginosa with MIC values of 93.7 μg/mL .
  • Anticancer Activity: Research indicates that compounds similar to this one exhibit antiproliferative effects against cancer cell lines. A study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells .

Medicine

The compound is explored as a lead compound in drug discovery for various therapeutic targets. Its derivatives have shown promise in treating conditions such as:

  • Cancer (various types including breast and lung cancers)
  • Inflammatory diseases
  • Infectious diseases due to their antimicrobial properties .

Anticancer Activity Case Study

A study evaluated the anticancer properties of various thiazole derivatives against MCF-7 breast cancer cells. Among the tested compounds, those structurally similar to 2-(3-Bromophenyl)-1,3-thiazole hydrochloride exhibited notable antiproliferative effects.

CompoundCell LineIC50 (µM)Reference DrugReference
2-(3-Bromophenyl)-1,3-thiazoleMCF-7<10Doxorubicin
Thiazole Analog AMDA-MB-2315.71Staurosporine

This data suggests strong potential for further exploration in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride involves its interaction with molecular targets in biological systems. The bromophenyl group and thiazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole derivatives are widely studied for their structural diversity and biological relevance. Below is a comparative analysis of 2-(3-bromophenyl)-1,3-thiazole hydrochloride with structurally analogous compounds:

Table 1: Comparison of Thiazole Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key References
2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole hydrochloride C₁₀H₇BrClNS 288.6 3-bromophenyl, 4-chloromethyl 900640-85-9
4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride C₁₂H₁₃Cl₂NS 278.2* 4-ethylphenyl, 4-chloromethyl 1049726-64-8
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole hydrochloride C₁₀H₈Cl₂NS 260.6* 4-chlorophenyl, 4-chloromethyl 17969-22-1
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride C₁₁H₁₁Cl₂NOS 296.2* 2-methoxyphenyl, 5-chloromethyl 1185121-67-8

*Calculated based on molecular formula.

Key Observations :

  • Halogen vs.
  • Chloromethyl Position : The chloromethyl group at the 4-position (vs. 5-position in some analogues) may alter steric effects and synthetic utility.
Table 2: Comparison with Non-Hydrochloride Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key References
2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride C₉H₅BrClNO₂S₂ 338.6 4-sulfonyl chloride 1305710-76-2
4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole C₂₀H₁₃ClN₄S 380.9* Hydrazinyl-naphthylidene Not specified

*Calculated based on molecular formula.

Key Observations :

  • Sulfonyl Chloride vs. Hydrochloride : The sulfonyl chloride group enhances electrophilicity, making the compound suitable for nucleophilic substitution reactions, whereas the hydrochloride salt improves solubility in polar solvents.
  • Hydrazinyl Derivatives : Compounds like those in Table 2 exhibit extended conjugation, which may enhance photophysical properties or biological activity .

Biological Activity

2-(3-Bromophenyl)-1,3-thiazole hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-(3-Bromophenyl)-1,3-thiazole hydrochloride, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride can be represented as follows:

  • Molecular Formula : C9H7BrClN
  • CAS Number : 1353501-18-4

This compound features a bromophenyl group attached to a thiazole ring, which contributes to its biological activity.

Anticancer Activity

Thiazole derivatives have shown significant potential in cancer treatment. Studies indicate that compounds similar to 2-(3-Bromophenyl)-1,3-thiazole hydrochloride exhibit notable antiproliferative effects against various cancer cell lines.

  • Case Study : A study investigated the anticancer activity of thiazole derivatives against MCF-7 breast cancer cells. Among the tested compounds, those with similar structural features demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference DrugReference
2-(3-Bromophenyl)-1,3-thiazoleMCF-7<10Doxorubicin
Thiazole Analog AMDA-MB-2315.71Staurosporine

Antimicrobial Activity

The antimicrobial properties of thiazoles are well-documented. 2-(3-Bromophenyl)-1,3-thiazole hydrochloride has shown effectiveness against various pathogens.

  • Study Findings : In vitro tests revealed that thiazole derivatives displayed antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzene ring enhanced this activity .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference DrugReference
Staphylococcus aureus25Streptomycin
Escherichia coli50Ciprofloxacin
Candida albicans4.01Fluconazole

Anticonvulsant Activity

Research has indicated that thiazole derivatives can possess anticonvulsant properties. Compounds similar to 2-(3-Bromophenyl)-1,3-thiazole hydrochloride have been reported to show significant anticonvulsant effects.

  • Research Example : A series of thiazoles were tested for their anticonvulsant activity in animal models. The results demonstrated that certain thiazoles had median effective doses significantly lower than traditional anticonvulsants like ethosuximide .

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives can often be correlated with their chemical structure through SAR analysis. Key findings include:

  • Substitution Effects : The presence of halogen substituents on the phenyl ring enhances both anticancer and antimicrobial activities.
  • Thiazole Ring Modifications : Modifications at specific positions on the thiazole ring can lead to increased potency against various biological targets .

Q & A

Q. What multi-step synthetic routes are recommended for 2-(3-Bromophenyl)-1,3-thiazole hydrochloride, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : Synthesis typically involves bromination of phenyl precursors followed by thiazole ring cyclization. For example, palladium-catalyzed cross-coupling (e.g., using bis(triphenylphosphine)palladium dichloride) under reflux in Et3N/THF mixtures (1:1) for 6–48 hours can optimize yield . Post-reaction purification via vacuum filtration, recrystallization (ethanol), or silica gel chromatography is critical to isolate the hydrochloride salt . Monitoring reaction progress with HPLC ensures intermediate purity before final cyclization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Compare retention times with authentic standards to verify purity (e.g., 29.7% yield validation in bromophenol derivatives) .
  • NMR/FTIR : Analyze bromophenyl (δ 7.2–7.8 ppm in ¹H NMR) and thiazole (C=S stretch ~1100 cm⁻¹ in FTIR) signatures .
  • Mass Spectrometry : Confirm molecular weight (e.g., 236.53 g/mol for hydrochloride salts) using ESI-MS or MALDI-TOF .

Q. How should researchers assess solubility and stability under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 4–7) to mimic biological conditions. Hydrochloride salts often exhibit higher aqueous solubility than free bases .
  • Stability : Store at -20°C in anhydrous environments to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of 2-(3-Bromophenyl)-1,3-thiazole hydrochloride?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electronegativity and steric effects can be modeled to understand its role in binding to biological targets . Vibrational frequency analysis (IR) and Mulliken charge distribution further validate experimental spectroscopic data .

Q. What strategies resolve discrepancies in biological activity data attributed to polymorphic forms?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate distinct crystal forms.
  • PXRD/DSC : Characterize polymorphs via X-ray diffraction and thermal analysis. For instance, storage at -20°C minimizes hydrate formation, which can alter bioavailability .
  • Bioactivity Correlation : Compare IC50 values across polymorphs in receptor-binding assays to identify active forms .

Q. How can researchers mitigate by-products like dehalogenated species during halogenated thiazole synthesis?

  • Methodological Answer :
  • Reagent Selection : Use N-bromosuccinimide (NBS) over Br₂ for controlled bromination, reducing side reactions.
  • Purification : Employ Celite® filtration to remove palladium catalysts, followed by column chromatography to separate dehalogenated by-products .
  • Reaction Monitoring : Track bromine retention using LC-MS at intermediate stages to identify degradation points .

Q. What experimental designs are recommended for studying the compound’s interaction with enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on bromophenyl-thiazole interactions with active sites.
  • Kinetic Assays : Perform time-resolved fluorescence quenching to measure binding constants (Kd). For instance, competitive inhibition assays with ATP analogs can elucidate kinase inhibition mechanisms (Note: BenchChem source excluded per guidelines).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding to validate computational predictions .

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